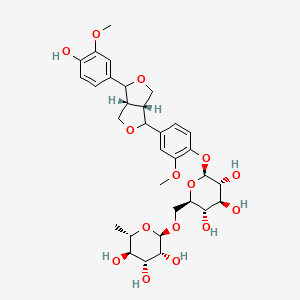
Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate is an organic compound with a complex structure that includes both ester and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate typically involves a multi-step process. One common method includes the esterification of 3-hydroxybenzoic acid with ethanol to form ethyl 3-hydroxybenzoate. This intermediate is then reacted with 2-hydroxy-5-nonanoylbenzamide under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials or as an additive in various products.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in therapeutic applications or biochemical studies.
Comparación Con Compuestos Similares
Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxybenzoate: A simpler ester with antimicrobial properties.
2-hydroxy-5-nonanoylbenzamide: An amide with potential biological activity.
The uniqueness of this compound lies in its combined ester and amide functionalities, which provide a versatile platform for various chemical reactions and applications.
Propiedades
Número CAS |
103426-21-7 |
|---|---|
Fórmula molecular |
C25H31NO5 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
ethyl 3-[(2-hydroxy-5-nonanoylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C25H31NO5/c1-3-5-6-7-8-9-13-22(27)18-14-15-23(28)21(17-18)24(29)26-20-12-10-11-19(16-20)25(30)31-4-2/h10-12,14-17,28H,3-9,13H2,1-2H3,(H,26,29) |
Clave InChI |
RWWKAQDONNWMPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)NC2=CC=CC(=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)



![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)

![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)

silane](/img/structure/B14331173.png)

![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)

